molecular formula C8H7BrN2 B2846235 2-(5-Bromo-4-methylpyridin-2-YL)acetonitrile CAS No. 312325-77-2

2-(5-Bromo-4-methylpyridin-2-YL)acetonitrile

Cat. No.: B2846235
CAS No.: 312325-77-2
M. Wt: 211.062
InChI Key: NHFTVLGHDWLJQW-UHFFFAOYSA-N
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Description

2-(5-Bromo-4-methylpyridin-2-YL)acetonitrile is an organic compound with the molecular formula C8H7BrN2 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods to synthesize 2-(5-Bromo-4-methylpyridin-2-YL)acetonitrile involves the Suzuki–Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple an aryl halide with an organoboron compound under mild conditions . The reaction conditions often include the use of a base such as potassium carbonate in a solvent like ethanol or water.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromo-4-methylpyridin-2-YL)acetonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Coupling Reactions: It can participate in coupling reactions like the Suzuki–Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Coupling Reactions: Reagents include organoboron compounds and palladium catalysts.

Major Products Formed

    Substitution Reactions: Products include derivatives where the bromine atom is replaced by another functional group.

    Coupling Reactions: Products include biaryl compounds formed by the coupling of the pyridine ring with another aromatic ring.

Scientific Research Applications

2-(5-Bromo-4-methylpyridin-2-YL)acetonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in the development of biologically active compounds, such as potential pharmaceuticals.

    Medicine: Research into its derivatives may lead to the discovery of new drugs with therapeutic effects.

    Industry: It is used in the production of materials with specific properties, such as polymers and dyes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Bromo-4-methylpyridin-2-YL)acetonitrile is unique due to the presence of both a bromine atom and a methyl group on the pyridine ring. This combination of substituents can influence its reactivity and the types of reactions it can undergo, making it a valuable compound in synthetic chemistry.

Properties

IUPAC Name

2-(5-bromo-4-methylpyridin-2-yl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c1-6-4-7(2-3-10)11-5-8(6)9/h4-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHFTVLGHDWLJQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1Br)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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